
Dimiracetam
Übersicht
Beschreibung
Dimiracetam ist ein Nootropikum, das zur Racetam-Familie gehört. Es ist bekannt für seine potenziellen kognitionsfördernden Eigenschaften und wurde auf seine Auswirkungen auf neuropathische Schmerzen untersucht. Die chemische Struktur von this compound zeichnet sich durch einen Pyrroloimidazol-Kern aus, was es zu einem einzigartigen Mitglied der Racetam-Familie macht .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Dimiracetam is characterized by its ability to modulate glutamate release, particularly through the inhibition of N-methyl-D-aspartate (NMDA) receptor activity. Studies have shown that this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a more potent effect than its individual enantiomers (R- and S-dimiracetam) .
Key Mechanisms of Action
- Glutamate Modulation : this compound inhibits NMDA receptor-mediated glutamate release, which is crucial in managing neuropathic pain .
- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in various neurological disorders .
Neuropathic Pain Management
This compound has been extensively studied for its efficacy in treating neuropathic pain conditions, particularly those induced by chemotherapy and antiretroviral therapies. Its broad-spectrum analgesic effects have been documented in several models:
- Oxaliplatin-Induced Neuropathic Pain : In animal models, this compound demonstrated significant anti-neuropathic effects, maintaining efficacy even after treatment cessation .
- Painful Neuropathies in AIDS Patients : Clinical trials have evaluated this compound's effectiveness in managing painful neuropathies among AIDS patients undergoing treatment. Results indicated substantial pain relief at higher doses .
Cognitive Enhancement
Originally developed as a cognitive enhancer, this compound has shown promise in improving cognitive function. Preclinical studies suggest that it may enhance learning and memory through its action on cholinergic systems and modulation of glutamate pathways .
Case Study Overview
Wirkmechanismus
Dimiracetam übt seine Wirkungen aus, indem es die Freisetzung von Neurotransmittern, insbesondere Glutamat, im Gehirn moduliert. Es hemmt die NMDA-induzierte Erhöhung der [3H]D-Aspartat-Freisetzung aus hippocampalen Synaptosomen, was mit seinen kognitionsfördernden und antineuropathischen Eigenschaften zusammenhängt . Die beteiligten molekularen Ziele und Pfade umfassen NMDA-Rezeptoren und verwandte Signalwege .
Biochemische Analyse
Biochemical Properties
Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells
Molecular Mechanism
It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis
Vorbereitungsmethoden
Dimiracetam kann durch eine Eintopf-Reaktion synthetisiert werden, bei der ein 4-Oxo-Butansäureester mit Glycinamid unter kontrollierten pH-Bedingungen kondensiert wird. Diese Reaktion kann entweder in einer wässrigen Lösung oder einer wasserfreien niedrigeren Alkohöllösung durchgeführt werden . Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, um eine hohe Reinheit und gute Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Dimiracetam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Modellverbindung zur Untersuchung der Reaktivität und Stabilität von Pyrroloimidazol-Derivaten verwendet.
Biologie: Es wurde auf seine Auswirkungen auf die Neurotransmitterfreisetzung und synaptische Plastizität untersucht.
Medizin: this compound hat sich bei der Behandlung von neuropathischen Schmerzen, kognitiven Störungen und Depressionen als vielversprechend erwiesen. .
Industrie: Die einzigartigen chemischen Eigenschaften von this compound machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Pharmazeutika und therapeutischer Mittel
Vergleich Mit ähnlichen Verbindungen
Dimiracetam gehört zur Racetam-Familie, zu der auch andere Verbindungen wie Piracetam, Oxiracetam, Aniracetam, Pramiracetam und Phenylpiracetam gehören . Im Vergleich zu diesen Verbindungen verfügt this compound über einen einzigartigen Pyrroloimidazol-Kern, der zu seinem unterschiedlichen pharmakologischen Profil beiträgt. Während andere Racetame in erster Linie zur Steigerung der kognitiven Fähigkeiten eingesetzt werden, hebt sich this compound durch sein zusätzliches Potenzial bei der Behandlung neuropathischer Schmerzen ab .
Ähnliche Verbindungen umfassen:
Piracetam: Bekannt für seine kognitionsfördernden Wirkungen.
Oxiracetam: Wird wegen seiner neuroprotektiven Eigenschaften verwendet.
Aniracetam: Wird wegen seiner anxiolytischen und kognitionsfördernden Wirkungen untersucht.
Pramiracetam: Bemerkenswert für seine Wirksamkeit bei der Verbesserung von Gedächtnis und Lernen.
Phenylpiracetam: Bekannt für seine stimulierenden und kognitionsfördernden Eigenschaften.
Die einzigartige Struktur von this compound und sein breiteres therapeutisches Potenzial machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch im klinischen Umfeld.
Biologische Aktivität
Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a member of the nootropic family and has garnered attention for its potential therapeutic effects, particularly in the context of neuropathic pain and cognitive enhancement. This article delves into the biological activity of this compound, focusing on its pharmacological properties, efficacy in various models, and implications for clinical use.
Pharmacological Profile
This compound exhibits a multifaceted pharmacological profile characterized by its ability to modulate glutamate release and its effectiveness in pain management. Key findings from recent studies illustrate the compound's potency compared to its enantiomers:
- NMDA Receptor Modulation : this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a significantly lower IC50 value (16.26 nM) compared to its R- (87.45 nM) and S-enantiomers (248.50 nM) . This suggests that the racemic mixture is more effective than either enantiomer alone.
- Pain Models : In models of painful osteoarthritis and neuropathic pain induced by chemotherapy, this compound has shown acute efficacy. For instance, it significantly improved weight tolerance in rats with MIA-induced osteoarthritis . Furthermore, chronic administration demonstrated sustained antinociceptive effects even after dose reduction .
Efficacy in Clinical and Preclinical Studies
This compound's efficacy has been evaluated across various preclinical and clinical contexts:
- Cognitive Enhancement : this compound has been reported to enhance cognitive functions with a potency 10-30 times greater than oxiracetam . This property has been particularly noted in animal studies where it improved learning and memory tasks.
- Antidepressant Effects : Higher oral doses of this compound have demonstrated antidepressant-like actions in forced swimming tests, indicating its potential utility in mood disorders .
- Neuropathic Pain Relief : In established models of neuropathic pain, this compound exhibited significant antinociceptive activity. Chronic dosing reverted hyperalgesia back to baseline levels in models induced by nerve injury or chemotherapy .
Comparative Efficacy of Enantiomers
The biological activity of this compound is further elucidated through comparisons with its enantiomers:
Compound | IC50 (nM) | Efficacy in Pain Models | Cognitive Enhancement |
---|---|---|---|
Racemic this compound | 16.26 | High | Significant |
R-Dimiracetam | 87.45 | Moderate | Moderate |
S-Dimiracetam | 248.50 | Low | Low |
The data indicate that while this compound as a racemic mixture is significantly more potent than either enantiomer, the R-enantiomer retains some efficacy, albeit at higher concentrations .
Case Studies and Clinical Trials
Several studies have highlighted the clinical relevance of this compound:
- Phase IIa Trials : A study involving 116 patients with neuropathic pain demonstrated that this compound was safe and well-tolerated, with promising outcomes related to pain relief .
- Chronic Pain Models : In rodent models of neuropathic pain induced by oxaliplatin, chronic administration of this compound resulted in sustained analgesic effects over extended periods .
- Novel Derivatives : Research into modified versions of this compound has yielded derivatives that maintain or enhance its antihyperalgesic properties without inducing behavioral impairments .
Eigenschaften
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-97-8 | |
Record name | Dimiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.